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Compound of Interest

Compound Name:
2-Bromo-N,N-

dimethylbenzylamine

Cat. No.: B1294332 Get Quote

This technical guide offers a comprehensive overview of the spectroscopic data for 2-Bromo-
N,N-dimethylbenzylamine, a key intermediate in various chemical syntheses. The information

presented is curated for researchers, scientists, and professionals in the field of drug

development, providing detailed insights from Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) analyses.

Spectroscopic Data Summary
The following tables provide a structured summary of the available spectroscopic data for 2-
Bromo-N,N-dimethylbenzylamine (C₉H₁₂BrN, Molar Mass: 214.10 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Data
The proton NMR spectrum was recorded on a Bruker DPX-400 spectrometer. The chemical

shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (δ) [ppm] Multiplicity Assignment of Protons

7.16 Multiplet Aromatic (H-5)

6.98 Multiplet Aromatic (H-4)

Not specified Multiplet Other Aromatic (H-3, H-6)

3.31 Singlet Methylene (-CH₂-)

2.15 Singlet N-Methyl (-N(CH₃)₂)

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR data confirms the carbon framework of the molecule.

Chemical Shift (δ) [ppm] Assignment of Carbons

138.13 Quaternary Aromatic Carbon (C-Br)

Not specified -

Not specified -

Not specified -

Infrared (IR) Spectroscopy Data
The IR spectrum highlights the key functional groups present in 2-Bromo-N,N-
dimethylbenzylamine.

Wavenumber [cm⁻¹] Intensity
Functional Group
Assignment

3044 Strong Aromatic C-H Stretch

2981 Medium Aliphatic C-H Stretch (-CH₂-)

1593 Medium Aromatic C=C Stretch

1272 Strong C-N Stretch
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Mass Spectrometry (MS) Data
While experimental mass spectra are not readily available in the cited literature, predicted data

suggests key fragmentation patterns. Due to the presence of bromine, a characteristic isotopic

pattern (M and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion and

any bromine-containing fragments.

Expected Fragmentation: The primary fragmentation pathway is anticipated to be benzylic

cleavage, a common process for benzylamines, leading to the loss of the dimethylamino group.

Alpha-cleavage, the breaking of the bond between the nitrogen and the benzyl group, is also a

probable fragmentation route.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 2-Bromo-N,N-
dimethylbenzylamine are provided below.

Synthesis of 2-Bromo-N,N-dimethylbenzylamine
This protocol details the amination of 2-bromobenzylbromide.[1]

Reaction Setup: Dissolve 2-bromobenzylbromide (1.0 mmole, 0.2499 g) in dichloromethane

(25 cm³).

Amine Addition: Add the solution dropwise to a 33% solution of dimethylamine in ethanol (1.5

mmole, 0.20 cm³).

Reaction: Stir the mixture for approximately 6 hours in a quick-fit flask.

Workup: Neutralize the mixture with a 10% solution of NaHCO₃. Separate the organic layer,

dry it over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield

the pure product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Use a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Employ a standard single-pulse experiment. Set the spectral width to

encompass the expected proton signals (typically 0-10 ppm). Acquire a sufficient number of

scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)

signal. Perform phase and baseline corrections on the resulting spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Bromo-N,N-dimethylbenzylamine, place a

small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a

thin film.

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and

acquire the spectrum over the range of 4000-400 cm⁻¹.

Cleaning: After the measurement, clean the salt plates with a suitable dry solvent (e.g.,

anhydrous isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a volatile

solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source for

soft ionization, which is suitable for observing the molecular ion.

Data Acquisition: Operate the instrument in positive ion mode. Set the mass analyzer to scan

a range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Tandem MS (MS/MS): To investigate fragmentation, select the molecular ion peak and

subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
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Data Analysis: Examine the full scan spectrum for the molecular ion and its isotopic pattern.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow from synthesis to the comprehensive

spectroscopic analysis and structural confirmation of 2-Bromo-N,N-dimethylbenzylamine.
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Caption: Workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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